3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a benzimidazole scaffold bearing a pyridin-3-yl substituent. This compound’s structure integrates methoxy groups, known for modulating lipophilicity and electronic properties, with a benzimidazole-pyridine hybrid moiety, which may confer target-binding specificity in therapeutic applications such as kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-9-14(10-19(29-2)20(18)30-3)22(27)24-15-6-7-16-17(11-15)26-21(25-16)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
PLDVMPFODPXYBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form the intermediate amide. This intermediate is then cyclized under specific conditions to yield the final benzimidazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects involves binding to specific molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BD01129540)
- Structure : Retains the 3,4,5-trimethoxybenzamide group but substitutes the benzimidazole with a thiazole ring and a 2-methoxyethyl group.
- The 2-methoxyethyl group may enhance flexibility and bioavailability.
- Application : Thiazole-containing compounds are often explored for antimicrobial or anticancer activity due to their heterocyclic reactivity .
2,3,4-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- Structure : Features a 2,3,4-trimethoxybenzamide group attached to a pyrazole ring with methyl and phenyl substituents.
- Key Differences : The shifted methoxy substitution (2,3,4 vs. 3,4,5) may reduce steric hindrance, while the pyrazole ring’s hydrogen-bonding capacity could influence target interactions.
- Application : Pyrazole derivatives are common in anti-inflammatory and kinase inhibitor drug design .
Benzamide-Thiadiazole Hybrids
N-{5-[1-(4-Ethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-3,4,5-trimethoxy-benzamide
- Structure: Combines the 3,4,5-trimethoxybenzamide group with a thiadiazole-pyrrolidinone moiety.
- The pyrrolidinone group adds conformational rigidity.
- Application: Thiadiazole-pyrrolidinone hybrids are studied for antitumor and antimicrobial activities .
Benzimidazole Analogs with Divergent Substituents
Flumbatinib
- Structure: A tyrosine kinase inhibitor with a trifluoromethyl-benzamide group linked to a pyridine-pyrimidine-aminophenyl scaffold.
- Key Differences : The trifluoromethyl group increases metabolic stability, while the pyrimidine core enhances kinase selectivity.
- Application : Approved for oncology, highlighting the therapeutic relevance of benzamide derivatives in kinase targeting .
Compounds from EP 1 926 722 B1
- Structure : Benzoimidazol-2-yl amines with triazole and trifluoromethylphenyl substituents.
- Key Differences : The triazole and trifluoromethyl groups improve binding affinity to targets like kinases or GPCRs but reduce methoxy-related hydrophilicity.
Comparative Data Table
Research Findings and Implications
- Methoxy Positioning : The 3,4,5-trimethoxy configuration (vs. 2,3,4) optimizes steric and electronic effects for target binding, as seen in improved kinase inhibition in analogs like Flumbatinib .
- Heterocyclic Influence : Benzimidazole-pyridine hybrids (target compound) may offer superior DNA intercalation or kinase binding compared to thiazole or pyrazole analogs, but with trade-offs in solubility .
- Pharmacokinetics: Thiadiazole-pyrrolidinone derivatives (e.g., ) exhibit enhanced metabolic stability due to rigid conformations, suggesting avenues for optimizing the target compound’s bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
